molecular formula C16H20O4 B13987741 Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate

Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate

Cat. No.: B13987741
M. Wt: 276.33 g/mol
InChI Key: MXHSUAJIDRSFFU-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with a methoxyphenyl group, an oxo group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another approach involves the use of a dual catalyst system, such as Co-NiO, to catalyze the reaction between 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol and ethanol. This method offers the advantage of shorter reaction times and higher yields, making it suitable for industrial production .

Industrial Production Methods

In an industrial setting, the production of ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and higher throughput. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. For example, oxidation with potassium permanganate can yield 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylic acid.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylic acid.

    Reduction: 1-(4-methoxyphenyl)-2-hydroxycyclohexane-1-carboxylate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in studies investigating the biological activity of cyclohexane derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate is primarily related to its chemical structure. The presence of the methoxyphenyl group and the oxo group allows the compound to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:

The unique combination of the cyclohexane ring, methoxyphenyl group, and oxo group in ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C16H20O4/c1-3-20-15(18)16(11-5-4-6-14(16)17)12-7-9-13(19-2)10-8-12/h7-10H,3-6,11H2,1-2H3

InChI Key

MXHSUAJIDRSFFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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